molecular formula C22H27NO5S B403032 Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate CAS No. 303792-46-3

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B403032
CAS No.: 303792-46-3
M. Wt: 417.5g/mol
InChI Key: MBJWGKPOTKLYGB-UHFFFAOYSA-N
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Description

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a tert-butylbenzoyl group, and two ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common approach is the acylation of a thiophene derivative with 4-tert-butylbenzoyl chloride, followed by esterification with diethyl malonate. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, such as transesterification.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.

    Substitution: Acid or base catalysts for transesterification reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: New ester compounds depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound’s thiophene ring and ester functionalities allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-((4-tert-butylbenzoyl)amino)-4-cyano-3-methyl-2-thiophenecarboxylate: Similar structure with a cyano group instead of a second ester.

    Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2-thiophenecarboxylate: Lacks one ester group.

Uniqueness

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is unique due to its dual ester functionalities, which provide additional sites for chemical modification and potential interactions in biological systems. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

diethyl 5-[(4-tert-butylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5S/c1-7-27-20(25)16-13(3)17(21(26)28-8-2)29-19(16)23-18(24)14-9-11-15(12-10-14)22(4,5)6/h9-12H,7-8H2,1-6H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJWGKPOTKLYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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